Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)-
Description
Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- (hereafter referred to as the target compound) is a sulfonamide derivative featuring a thiazolidinone core substituted at the 5-position with a dimethylaminomethylene group and at the 3-position with an ethyl moiety. The compound’s design aligns with pharmacophores known to interact with CA isoforms, particularly those overexpressed in hypoxic tumors (e.g., hCA IX/XII).
Properties
IUPAC Name |
(NE)-N-[(5E)-5-(dimethylaminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-17-13(18)12(10-16(2)3)21-14(17)15-22(19,20)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10+,15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKZMUGMNLRVRH-CXQIITPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CN(C)C)SC1=NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C\N(C)C)/S/C1=N/S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- typically involves multiple steps, starting with the reaction of benzenesulfonamide with appropriate reagents to introduce the thiazolidinone ring. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Benzenesulfonamide derivatives have been studied for their biological activity, including antimicrobial and anticancer properties. These compounds can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in many solid tumors.
Medicine: The compound's ability to inhibit specific enzymes makes it a candidate for drug development. Its derivatives are being explored for their potential use in treating diseases such as cancer and infections.
Industry: In the industrial sector, Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- exerts its effects involves the inhibition of specific enzymes. For example, in the case of carbonic anhydrase IX, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts the metabolic processes of tumor cells, leading to their growth inhibition.
Molecular Targets and Pathways: The primary molecular target of this compound is carbonic anhydrase IX, an enzyme involved in regulating pH and cell proliferation in tumors. By inhibiting this enzyme, the compound affects the metabolic pathways that support tumor growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis and Structure-Activity Relationships (SAR)
The target compound’s thiazolidinone scaffold is shared with other benzenesulfonamide derivatives, but its substituents distinguish it from analogs. Key comparisons include:
Table 1: Substituent Comparison of Thiazolidinone-Based Benzenesulfonamides
Pharmacological Activity
Table 2: In Vitro Activity Comparison
- Carbonic Anhydrase Inhibition: Eldehna’s compounds exhibit nanomolar potency against tumor-associated hCA IX/XII, attributed to the oxoindolinylidene group’s planar structure facilitating active-site penetration. The target compound’s dimethylaminomethylene group may offer similar or improved selectivity due to its basicity and solubility.
- Anticancer Activity : Eldehna’s derivatives show moderate cytotoxicity against breast cancer cells (MCF-7), likely via CA inhibition and apoptosis induction. The target compound’s ethyl substitution could enhance metabolic stability, though experimental validation is required.
Physicochemical Properties
Table 3: Physicochemical Profile
| Compound | logP (Predicted) | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 367.45 |
| Eldehna et al. (2017) Derivative | 3.5 | 0.08 | 452.52 |
| CHEMBL2110206 | 4.2 | <0.01 | 634.74 |
- Molecular Weight : All compounds fall within the acceptable range for oral absorption (<500 g/mol), though CHEMBL2110206’s higher mass may limit permeability.
Mechanistic and Structural Insights
- These tools could clarify how substituents influence binding to CA isoforms.
- Binding Interactions: The dimethylaminomethylene group may form additional hydrogen bonds with CA residues (e.g., Thr200), whereas Eldehna’s oxoindolinylidene group engages in π-π stacking with hydrophobic pockets.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the fields of anti-cancer and cardiovascular therapeutics. This article focuses on the biological activity of the specific compound Benzenesulfonamide, N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- , exploring its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a thiazolidinone moiety, which contributes to its biological activity. The chemical structure can be represented as follows:
-
Inhibition of Carbonic Anhydrase Isoforms :
Recent studies have shown that benzenesulfonamide derivatives exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The compound N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- was evaluated for its potency against hCA I, II, IX, and XII. It demonstrated significant inhibition in the nanomolar range, particularly against hCA IX, suggesting its potential as a selective inhibitor for therapeutic applications in conditions like cancer and glaucoma . -
Effects on Cardiovascular Function :
Another key area of research involves the impact of benzenesulfonamide derivatives on cardiovascular health. Studies utilizing isolated rat heart models indicated that certain derivatives could modulate perfusion pressure and coronary resistance. For instance, compounds similar to N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- were shown to decrease perfusion pressure through interaction with L-type calcium channels, indicating a potential role as inotropic agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Name | IC50 (nM) | Target |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | N-(5-dimethylaminomethylene-3-ethyl-4-oxothiazolidin-2-ylidene)- | 60.5 (hCA IX) | hCA I, II, IX, XII |
| Cardiovascular Effects | Similar derivatives | Varies | Perfusion Pressure |
Case Studies
-
Cancer Cell Proliferation :
A study highlighted the effectiveness of benzenesulfonamide derivatives in inhibiting tumor cell proliferation. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and suggesting their potential as lead compounds for developing anti-cancer therapies . -
Cardiovascular Studies :
In a controlled experimental setup with isolated rat hearts, researchers noted that certain derivatives resulted in a statistically significant reduction in coronary resistance compared to control groups. This effect was attributed to their ability to inhibit calcium influx through L-type calcium channels .
Q & A
Q. Table 1: Example Reaction Conditions from Literature
| Compound | Reagents | Solvent | Yield | Ref |
|---|---|---|---|---|
| 35 | EDC/HOBt, 0°C | DCM | 37% | |
| 40 | Carbodiimide, RT | DCM | 73% |
Basic Question: How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?
Answer:
- NMR Spectroscopy : Prioritize ¹H NMR signals for the dimethylaminomethylene group (δ ~3.0–3.5 ppm for N(CH₃)₂) and the thiazolidinone carbonyl (δ ~170–175 ppm in ¹³C NMR). For example, compound 35 showed distinct aromatic proton signals at δ 7.2–7.8 ppm .
- X-ray Crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve molecular geometry. SHELX is robust for small-molecule structures, even with twinned or high-resolution data . ORTEP-3 can generate publication-quality thermal ellipsoid plots .
Advanced Question: How can computational modeling elucidate the binding interactions of this compound with biological targets like NLRP3 inflammasome or carbonic anhydrase?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can predict binding poses. For example, Eldehna et al. (2017) used docking to identify hydrogen bonds between sulfonamide groups and carbonic anhydrase active sites .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories. This helps validate docking predictions and identify key residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
Q. Table 2: Example Docking Scores for Analogous Compounds
| Target | Docking Score (kcal/mol) | Ref |
|---|---|---|
| Carbonic anhydrase IX | -9.2 ± 0.3 | |
| NLRP3 inflammasome | -8.5 ± 0.5 |
Advanced Question: What strategies resolve contradictions between crystallographic data and spectroscopic results during structural characterization?
Answer:
- Cross-validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate disorder or twinning, requiring SHELXD for phase refinement .
- Dynamic NMR : For flexible moieties (e.g., dimethylaminomethylene), variable-temperature NMR can detect conformational exchange broadening, explaining missing signals in static spectra .
Advanced Question: How do substituent modifications (e.g., ethyl vs. methyl groups) on the thiazolidinone ring impact bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- 3-Ethyl group : Enhances lipophilicity, improving membrane permeability (logP increase by ~0.5 units vs. methyl) .
- 4-Oxo group : Critical for hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase) .
- Methodology : Synthesize analogs via method A/B (), then assay inhibitory activity using fluorescence-based enzymatic assays (IC₀₀ determination) .
Advanced Question: What experimental and computational approaches are used to analyze regioselectivity in sulfonamide derivatization?
Answer:
- LC-MS/MS : Monitor reaction intermediates in real-time to identify competing pathways (e.g., sulfonyl chloride vs. amide formation) .
- DFT Calculations : Compare activation energies for possible reaction pathways. For instance, electron-withdrawing groups on benzene direct sulfonation to the para position .
Advanced Question: How can researchers address low reproducibility in biological assays for this compound?
Answer:
- Assay Optimization :
- Use standardized cell lines (e.g., HEK293T for NLRP3 studies) .
- Include positive controls (e.g., MCC950 for NLRP3 inhibition) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
